Cadmium salicylate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cadmium(2+);2-carboxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O3.Cd/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFRMDSDETYVHC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10CdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172481 | |
| Record name | Cadmium salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19010-79-8 | |
| Record name | (T-4)-Bis[2-(hydroxy-κO)benzoato-κO]cadmium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cadmium salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium disalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CADMIUM SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSU8L38K2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Preparative Methodologies for Cadmium Ii Salicylate Complexes
Synthetic Routes for Cadmium(II)-Salicylate Coordination Compounds
The primary synthetic routes to cadmium(II)-salicylate coordination compounds typically involve the reaction of a cadmium(II) salt with salicylic (B10762653) acid or its deprotonated form, the salicylate (B1505791) anion.
One common and straightforward method is precipitation from an aqueous solution. For instance, an anhydrous cadmium salicylate complex, Cd(HOC₆H₄COO)₂, can be synthesized and isolated in a crystalline state. iaea.org A similar approach involves reacting zinc carbonate (as a stand-in example for a metal carbonate) with salicylic acid in hot water, leading to the precipitation of the metal salicylate complex upon cooling. akjournals.com Another preparative method involves reacting cadmium sulphate with sodium salicylate in an aqueous solution. cdnsciencepub.com
A binuclear cadmium(II) complex, [Cd(H₂O)₂(Sal)₂]₂ (where Sal = salicylate), was synthesized and its structure determined by X-ray crystallography. nih.govbanrepcultural.org This highlights a common outcome where water molecules coordinate with the cadmium center, influencing the final structure.
Solvent extraction techniques have also been employed. Cadmium(II) can be extracted from an aqueous solution into an organic solvent like n-butanol in the presence of salicylic acid. cdnsciencepub.com The formation of mixed-ligand complexes is another significant synthetic pathway. The addition of nitrogen-containing organic bases, such as pyridine (B92270) or β-picoline, to a mixture of cadmium sulphate and sodium salicylate leads to the formation of solid, mixed-ligand complexes that can be extracted into benzene (B151609). cdnsciencepub.com These bases replace coordinated water molecules, forming species like [Cd(HSal)₂·2B], where B is the organic base. cdnsciencepub.com
Ligand Preparation and Functionalization of Salicylic Acid Derivatives
To tailor the properties of the resulting cadmium complexes, salicylic acid can be chemically modified or functionalized prior to the complexation reaction. iaea.org These modifications can introduce new donor atoms or alter the steric and electronic properties of the ligand, leading to complexes with unique structures and characteristics.
A notable example is the synthesis of a thiosemicarbazide (B42300) derivative of salicylic acid (H₂TCS). cnrs.friaea.org This ligand is prepared from methyl salicylate and can then be coordinated with Cd(II) ions to form a stable complex, [CdTCS(H₂O)₃]. cnrs.friaea.org This functionalized ligand and its cadmium complex can be used as a building block for more complex structures, such as ion-imprinted phenolic resins designed for the selective uptake of Cd(II) ions. cnrs.friaea.org
Another functionalization approach involves esterification. For example, Salicylic acid, 7-nitro-8-quinolyl ester is a derivative where the hydroxyl group is esterified with 7-nitro-8-quinolol. ontosight.ai This particular derivative has been studied for its potential as a fluorescent probe for detecting metal ions like cadmium(II), as complex formation leads to changes in its fluorescence emission. ontosight.ai The synthesis of such derivatives introduces specific functional groups (like the nitro group and quinolyl ring) that confer unique optical and chemical properties to the resulting complexes. ontosight.ai
Table 1: Functionalized Salicylic Acid Derivatives in Cadmium Complexation
| Functionalized Ligand | Preparation Method/Precursor | Purpose/Application of Resulting Complex | Reference |
|---|---|---|---|
| Thiosemicarbazide-salicylic acid (H₂TCS) | Synthesized from methyl salicylate, potassium thiocyanate, and hydrazine (B178648) hydrate. | Forms the [CdTCS(H₂O)₃] complex, used to prepare ion-imprinted resins for selective Cd(II) capture. | cnrs.friaea.org |
| Salicylic acid, 7-nitro-8-quinolyl ester | Esterification of salicylic acid with 7-nitro-8-quinolol. | Acts as a fluorescent probe for Cd(II) detection due to changes in fluorescence upon complexation. | ontosight.ai |
| 3-Aminopropyl trimethoxysilane (B1233946) salicylate | Functionalization of silica (B1680970) with 3-aminopropyl trimethoxysilane followed by reaction with salicylaldehyde (B1680747). | Used as a modified adsorbent for the removal of Cd(II) ions from aqueous solutions. | mdpi.com |
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal synthesis are powerful methods for preparing crystalline materials, including metal-organic frameworks (MOFs) and coordination polymers, from substances in a heated solvent under pressure. While much of the literature focuses on the synthesis of cadmium sulfide (B99878) (CdS) via these methods cabidigitallibrary.orgnih.govresearchgate.netnih.gov, the principles are applicable to and have been used for creating cadmium-organic complexes.
Hydrothermal synthesis has been successfully used to generate complex cadmium(II) metal-organic frameworks. In one example, the hydrothermal reaction of cadmium nitrate (B79036) with a new tetradentate ligand (1,3-bis{2,6-bis[(1H-imidazol-1-yl)methyl]-4-methylphenoxy}propane) and isophthalic acid in a water/methanol mixture yielded a 3D framework, {[Cd₂(L2)(ip)₂]·2H₂O}ₙ. rsc.org This demonstrates the utility of the method in constructing high-dimensionality structures by combining different organic linkers with the metal center. rsc.org
Solvothermal synthesis, a more general term that includes hydrothermal synthesis (where water is the solvent), involves similar principles. For instance, CdS nanowires have been synthesized solvothermally in a mixed solvent of ethylenediamine (B42938) and dodecanethiol at 180°C. nih.gov Although the target compound is not this compound, the study highlights how the choice of solvent and temperature are critical parameters in controlling the morphology and growth of the final product, principles that are directly relevant to the synthesis of this compound nanomaterials or complex structures. nih.govresearchgate.net Microwave-assisted solvothermal (MAS) routes have also been developed to synthesize nanoparticles like Cd₃V₂O₈, offering a faster method for producing well-crystallized materials compared to conventional heating. researchgate.net
Parameters Influencing Complex Formation and Crystallization
The successful synthesis and crystallization of cadmium(II) salicylate complexes are governed by several interdependent experimental parameters. Control over these factors is crucial for obtaining a desired product with high purity and crystallinity.
pH: The pH of the reaction medium is a critical factor. The extraction of cadmium(II) with salicylic acid is highly pH-dependent, with an optimum pH range of 4.0 to 6.0 for the formation of the extractable complex. cdnsciencepub.com At low pH values, competition from protons can inhibit complex formation, while at higher pH, precipitation of cadmium hydroxide (B78521) may occur. mdpi.com
Solvent: The choice of solvent plays a significant role. Anhydrous this compound is practically insoluble in water and non-polar solvents like benzene but dissolves in ammonia (B1221849) and acetic acid. iaea.org The species formed can also be solvent-dependent. For example, a this compound complex can be extracted by n-butanol but not by benzene, suggesting the formation of a hydrophilic species where the alcohol molecule participates in the coordination sphere. cdnsciencepub.com The presence of co-solvents or different solvent ratios in solvothermal synthesis can also dramatically affect the morphology of the resulting nanomaterials. nih.gov
Reactant Concentration: The concentration of both the metal ion and the ligand affects the stoichiometry of the resulting complex. Studies on solvent extraction show that plots of the distribution ratio versus salicylic acid concentration indicate the number of ligand molecules involved in the complex. cdnsciencepub.com
Temperature: Temperature influences reaction kinetics and the final crystal structure. In solvothermal and hydrothermal syntheses, temperature is a key parameter for controlling the growth and phase of the crystalline product. nih.govmdpi.com Thermal decomposition studies also show that this compound complexes break down in distinct steps at specific temperature ranges. nih.govbanrepcultural.org
Presence of Ancillary Ligands: The introduction of other ligands, such as nitrogen-containing organic bases (e.g., pyridine, picoline), can lead to the formation of mixed-ligand complexes. cdnsciencepub.com These ancillary ligands can replace coordinated water molecules, altering the solubility and structure of the complex, an effect known as synergism in solvent extraction. cdnsciencepub.com
Crystallization Conditions: The final crystalline form depends on factors like cooling rate and standing time. A dinuclear cadmium(II) salicylate complex, [Cd(H₂O)₂(o-HOC₆H₄COO)₂]₂, was crystallized and found to belong to the monoclinic system with the space group P2(1)/c. nih.govbanrepcultural.org Slow evaporation of the solvent is a common technique to obtain single crystals suitable for X-ray diffraction analysis. cdnsciencepub.com
Table 2: Influence of Key Parameters on this compound Complex Formation
| Parameter | Influence on Synthesis and Crystallization | Example/Observation | Reference |
|---|---|---|---|
| pH | Dictates the deprotonation state of salicylic acid and the stability of the complex. | Optimum pH for extraction of Cd(II) with salicylic acid is between 4.0 and 6.0. | cdnsciencepub.com |
| Solvent | Affects solubility, complex species formation, and product morphology. | Cd(HSal)₂ is extracted into n-butanol but not benzene, suggesting solvent participation in coordination. | cdnsciencepub.com |
| Temperature | Controls reaction rate and crystallinity, especially in solvothermal/hydrothermal methods. | In solvothermal synthesis of CdS, temperature affects nanowire growth. Thermal decomposition of [Cd(H₂O)₂(Sal)₂]₂ occurs in discrete steps. | nih.govnih.gov |
| Ancillary Ligands | Can form mixed-ligand complexes with different properties (e.g., solubility, structure). | Addition of pyridine or β-picoline enhances extraction into benzene by forming [Cd(HSal)₂·2B]. | cdnsciencepub.com |
Table 3: Crystal Structure Data for [Cd(H₂O)₂(o-HOC₆H₄COO)₂]₂
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govbanrepcultural.org |
| Space Group | P2(1)/c | nih.govbanrepcultural.org |
| a (Å) | 15.742(3) | nih.govbanrepcultural.org |
| b (Å) | 12.451(3) | nih.govbanrepcultural.org |
| c (Å) | 7.7225(15) | nih.govbanrepcultural.org |
| β (°) | 96.07(3) | nih.govbanrepcultural.org |
| Z (Formula units per cell) | 4 | nih.govbanrepcultural.org |
Table 4: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula or Description |
|---|---|
| This compound | Cd(C₇H₅O₃)₂ or related complexes |
| Cadmium(II) | Cd²⁺ |
| Salicylic acid | HOC₆H₄COOH |
| Sodium salicylate | Na(C₇H₅O₃) |
| Cadmium sulphate | CdSO₄ |
| n-Butanol | CH₃(CH₂)₃OH |
| Benzene | C₆H₆ |
| Pyridine | C₅H₅N |
| β-Picoline | 3-Methylpyridine |
| Methyl salicylate | C₈H₈O₃ |
| Potassium thiocyanate | KSCN |
| Hydrazine hydrate | N₂H₄·H₂O |
| Thiosemicarbazide-salicylic acid | H₂TCS |
| 7-nitro-8-quinolol | C₉H₆N₂O₃ |
| 3-Aminopropyl trimethoxysilane | C₆H₁₇NO₃Si |
| Salicylaldehyde | C₇H₆O₂ |
| Cadmium nitrate | Cd(NO₃)₂ |
| Isophthalic acid | C₆H₄(COOH)₂ |
| Ethylenediamine | C₂H₄(NH₂)₂ |
| Dodecanethiol | C₁₂H₂₅SH |
| Ammonia | NH₃ |
| Acetic acid | CH₃COOH |
| Cadmium hydroxide | Cd(OH)₂ |
Structural Elucidation and Advanced Characterization of Cadmium Ii Salicylate Systems
Single Crystal X-ray Diffraction Studies of Cadmium(II) Salicylate (B1505791) Coordination Compounds
Studies on cadmium(II) salicylate complexes reveal variability in the coordination geometry around the central cadmium ion. A prominent example is the dinuclear complex, [Cd(H₂O)₂(ο-HOC₆H₄COO)₂]₂. mdpi.comnih.gov In this compound, each cadmium(II) ion is seven-coordinate, existing in a distorted capped octahedron geometry. mdpi.comnih.gov The coordination sphere of each cadmium atom is comprised entirely of oxygen atoms. mdpi.com Five of these oxygen donors are from three distinct salicylate carboxylate groups, and two are from independent water molecules. mdpi.com
In mixed-ligand systems, such as those incorporating nicotinamide (B372718), the coordination can differ. One such crystal structure contains two unique cadmium complexes. nih.gov In one complex, the Cd(II) cation has a slightly distorted octahedral geometry, coordinated to two salicylate anions, two nicotinamide ligands, and two water molecules. nih.gov In the second complex within the same crystal, the Cd(II) cation is seven-coordinate with an irregular geometry, bonded to two salicylate anions, one nicotinamide ligand, and two water molecules. nih.gov This demonstrates the flexibility of the Cd(II) coordination sphere, which can be influenced by the steric and electronic properties of the ligands present. znaturforsch.com The coordination numbers of 4, 5, and 6 are most common for cadmium(II), with the larger ionic radius compared to Zn(II) allowing it to readily achieve six-coordination. researchgate.net
Table 1: Crystallographic Data for [Cd(H₂O)₂(ο-HOC₆H₄COO)₂]₂ Data sourced from Jian et al. (2004). mdpi.comnih.gov
| Parameter | Value |
| Chemical Formula | C₂₈H₂₈Cd₂O₁₄ |
| Formula Weight | 845.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.742(3) |
| b (Å) | 12.451(3) |
| c (Å) | 7.7225(15) |
| β (°) | 96.07(3) |
| Volume (ų) | 1506.9(5) |
| Z (formula units/cell) | 4 |
Cadmium(II) salicylate complexes frequently exhibit aggregation into multinuclear structures. The complex [Cd(H₂O)₂(ο-HOC₆H₄COO)₂]₂ is a clear example of a dimeric, or binuclear, structure. mdpi.comnih.gov In this motif, two cadmium(II) ions are bridged by two μ₂-carboxy oxygen atoms from the salicylate ligands. mdpi.comnih.govresearchgate.net This creates a central Cd₂O₂ core. A similar binuclear arrangement is observed in a related complex with 5-chlorosalicylate, [Cd(5-ClHsal)₂(2,2'-bipy)]₂, where two cadmium centers are bridged by phenoxo oxygen atoms. asianpubs.org
The ability of the carboxylate group to adopt various binding modes, including monodentate, bidentate, and bridging, facilitates the formation of not just discrete dimers but also extended polymeric structures. researchgate.net Depending on the specific ligands and reaction conditions, cadmium carboxylates can form one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. tandfonline.comrsc.org For instance, the reaction of Cd(II) halides with di-2-pyridyl ketone oxime results in 1D coordination polymers where cadmium atoms are bridged by both halide and oxime ligands. mdpi.com
Another significant interaction is π-π stacking, which occurs between the aromatic phenyl rings of the salicylate ligands. mdpi.com In the dinuclear cadmium salicylate structure, two types of strong π-π stacking interactions are observed, with center-to-center distances of 3.904 Å and 3.993 Å. mdpi.com These interactions, along with the hydrogen bonds, play a critical role in stabilizing the crystal lattice. mdpi.com The interplay of these weaker forces dictates the final crystal packing and can lead to the formation of higher-dimensional supramolecular networks from lower-dimensional coordination motifs. tandfonline.comacs.org
Spectroscopic Analysis of Cadmium(II)-Salicylate Complexes
Spectroscopic techniques provide valuable insight into the ligand coordination modes and electronic environment of the metal center, complementing the structural data from X-ray diffraction.
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of salicylate ligands to a metal center. researchgate.netscirp.org The coordination of the carboxylate group to cadmium results in characteristic shifts of its vibrational frequencies, particularly the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes. researchgate.netillinois.edu In free salicylic (B10762653) acid, the carboxylic ν(C=O) stretching band is observed around 1670 cm⁻¹. researchgate.net Upon coordination to a metal, this band is replaced by the distinct asymmetric and symmetric carboxylate stretches.
The separation between the νₐₛ(COO⁻) and νₛ(COO⁻) frequencies (Δν) is diagnostic of the carboxylate coordination mode. illinois.edu In a this compound complex, [Cd₂(salicylate)₄(H₂O)₄], which features both chelating and bridging carboxylate groups, strong absorbances are observed at 1629, 1593, and 1535 cm⁻¹, with the band at 1535 cm⁻¹ being attributed to the chelating carboxylate group. researchgate.net The bands corresponding to the C=C stretching vibrations of the aromatic ring also appear in the 1460-1490 cm⁻¹ region. researchgate.net The presence of broad absorption bands in the 3100-3400 cm⁻¹ range typically indicates the O-H stretching of coordinated or lattice water molecules. researchgate.netmdpi.com
Table 2: Selected IR Absorption Bands (cm⁻¹) for Salicylate Coordination Data compiled from literature sources. researchgate.netresearchgate.net
| Vibration | Free Salicylic Acid | Coordinated this compound | Assignment |
| ν(OH) of H₂O | N/A | ~3392, 3180 | O-H stretch of coordinated water |
| ν(C=O) | ~1670 | N/A (disappears) | Carbonyl stretch of free carboxylic acid |
| νₐₛ(COO⁻) | ~1610 (as salt) | ~1629, 1593, 1543 | Asymmetric carboxylate stretch |
| νₛ(COO⁻) | ~1410 (as salt) | ~1410 | Symmetric carboxylate stretch |
| ν(C=C) | ~1487, 1465 | ~1488 | Aromatic ring stretch |
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uniba.sk The cadmium(II) ion has a d¹⁰ electronic configuration, meaning it has a completely filled d-shell and therefore does not exhibit d-d electronic transitions, which are common for many other transition metals. mdpi.com Consequently, the absorption bands observed in the UV-Vis spectra of cadmium(II)-salicylate complexes are primarily due to electronic transitions within the salicylate ligand itself (intraligand transitions) or ligand-to-metal charge transfer (LMCT) transitions. mdpi.comijesi.org
The UV-Vis spectrum of salicylic acid shows absorptions in the ultraviolet region corresponding to π → π* transitions within the aromatic ring and carboxyl group. mdpi.com Upon complexation with cadmium, shifts in the positions and intensities of these bands can occur. While d-d transitions are absent, some Cd(II) complexes are known to exhibit photoluminescent properties. asianpubs.org The study of CdS-SBA-15 nanomaterials for the photocatalytic degradation of salicylic acid under visible light indicates that electronic interactions between the cadmium-containing material and the salicylate molecule can occur upon photo-excitation. nih.gov In some systems, charge transfer bands can extend into the visible region, although for simple Cd(II)-salicylate complexes, the primary absorptions remain in the UV range. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of molecules in solution. While specific NMR studies exclusively on this compound are not extensively detailed in the provided search results, the principles of using NMR for studying metal-ligand complexes, including those with salicylate, are well-established.
In the context of cadmium-salicylate systems, ¹H and ¹³C NMR spectroscopy can provide valuable insights. For instance, in studies of similar metal-salicylate complexes, changes in the chemical shifts of the aromatic protons and carbons of the salicylate ligand upon coordination to a metal ion are observed. scielo.br These shifts can indicate the binding mode of the salicylate to the cadmium ion, for example, whether the coordination involves the carboxylate group, the hydroxyl group, or both. nih.gov
Furthermore, two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can help in assigning the proton signals and understanding the connectivity within the salicylate ligand, which can be affected by complexation. scielo.br The study of ligand-cyclodextrin complexes, for example, demonstrates the utility of NMR in determining the stoichiometry and binding constants of complexes in solution. wdh.ac.id The changes in chemical shifts upon complexation provide information about the interactions between the host and guest molecules. mdpi.com While direct data for this compound is sparse, the application of these NMR methods would be instrumental in characterizing the species present in a solution of cadmium(II) and salicylate.
Thermal Analysis of Cadmium(II) Salicylate Complexes
Thermal analysis techniques are fundamental in determining the thermal stability and decomposition pathways of cadmium(II) salicylate complexes.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. Studies on this compound complexes have revealed multi-step decomposition processes. For a hydrated this compound complex, such as [Cd(H₂O)₂(ο-HOC₆H₄COO)₂]₂, the TGA data indicates four distinct decomposition steps. mdpi.com Another study on a hydrated this compound, formulated as (C₆H₄(OH)COO)₂Cd·2H₂O, also identified three main stages of decomposition. akjournals.com
The initial weight loss, typically occurring at lower temperatures, is attributed to the loss of water molecules. For instance, in the dihydrate complex, the first stage corresponds to dehydration. akjournals.com Subsequent decomposition stages at higher temperatures involve the breakdown of the salicylate ligand, often leading to the formation of an intermediate species before the final decomposition to cadmium oxide (CdO). mdpi.comosti.gov For example, one study identified an intermediate with the composition [C₆H₄(O)COO]Cd. akjournals.com The final residue in the thermal decomposition of this compound complexes heated in air is typically cadmium oxide. mdpi.comiaea.org
Table 1: Thermogravimetric Analysis Data for this compound Complexes
| Complex | Decomposition Stages | Temperature Range (°C) | Mass Loss (%) | Proposed Product | Reference |
|---|---|---|---|---|---|
| [Cd(H₂O)₂(ο-HOC₆H₄COO)₂]₂ | 4 discrete steps | Not specified | Not specified | CdO (final) | mdpi.com |
| (C₆H₄(OH)COO)₂Cd·2H₂O | 3 distinct stages | Not specified | Not specified | [C₆H₄(O)COO]Cd (intermediate), CdO (final) | akjournals.com |
| Cd(HOC₆H₄COO)₂·2H₂O | Step-wise | Room temp to 1000°C | Not specified | CdO (final) | osti.gov |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition. nih.gov For the dinuclear cadmium(II) complex [Cd(H₂O)₂(ο-HOC₆H₄COO)₂]₂, the TG-DSC analysis showed two endothermic peaks and one exothermic peak, corresponding to the decomposition steps observed in TGA. mdpi.com The endothermic peaks often correspond to processes like dehydration or melting, while exothermic peaks usually indicate decomposition or oxidation. mdpi.comresearchgate.netresearchgate.net The melting point of a this compound monohydrate has been reported to be 242°C with decomposition. drugfuture.com
DSC is a valuable tool for characterizing the solid-state properties of this compound complexes and provides complementary information to TGA. researchgate.net
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage of its constituent elements. For this compound complexes, this analysis is crucial for confirming the stoichiometry of the synthesized compounds.
For example, for the dinuclear complex with the formula [Cd(H₂O)₂(HOC₆H₄COO)₂]₂, the calculated elemental composition was C 39.75% and H 3.31%. The experimentally found values were C 39.72% and H 3.05%, which are in close agreement with the calculated values, thus confirming the proposed formula. mdpi.com Similarly, for a dihydrated this compound, (C₆H₄(OH)COO)₂Cd·2H₂O, the calculated percentages were C 39.8% and H 3.3%, while the found values were C 40.1% and H 3.3%. akjournals.com Another source lists the percent composition of anhydrous this compound, Cd(C₇H₅O₃)₂, as C 43.49%, H 2.61%, Cd 29.07%, and O 24.83%. drugfuture.com
Table 2: Elemental Analysis Data for this compound Compounds
| Compound Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| [Cd(H₂O)₂(HOC₆H₄COO)₂]₂ | C | 39.75 | 39.72 | mdpi.com |
| H | 3.31 | 3.05 | ||
| (C₆H₄(OH)COO)₂Cd·2H₂O | C | 39.8 | 40.1 | akjournals.com |
| H | 3.3 | 3.3 | ||
| Cd(C₇H₅O₃)₂ | C | 43.49 | Not Applicable | drugfuture.com |
| H | 2.61 | Not Applicable | ||
| Cd | 29.07 | Not Applicable | ||
| O | 24.83 | Not Applicable |
Coordination Chemistry of Cadmium Ii with Salicylate Ligands
Chelation Behavior and Diverse Binding Modes of Salicylate (B1505791) Anions
The salicylate anion (Sal²⁻) is a versatile ligand due to the presence of two potential donor groups: the carboxylate (-COO⁻) and the hydroxyl (-OH) groups. This allows for several coordination modes with the cadmium(II) ion.
Chelation: The most common binding mode is bidentate chelation, where both the carboxylate oxygen and the hydroxyl oxygen bind to the same cadmium ion, forming a stable six-membered ring. This mode is favored as it increases the thermodynamic stability of the resulting complex, an effect known as the chelate effect.
Bridging: The salicylate ligand can also act as a bridging ligand to link two or more cadmium centers. The carboxylate group is particularly adept at this, exhibiting a syn-anti bridging conformation that can lead to the formation of dinuclear or polymeric structures. In some structures, the carboxylate group can bridge two metal ions while the hydroxyl group coordinates to one of them.
Monodentate: Although less common, salicylate can coordinate in a monodentate fashion through one of the carboxylate oxygen atoms. This is often observed when other competing ligands are present in the coordination sphere.
The flexibility in coordination allows for the construction of complexes with varying nuclearity and dimensionality, from simple mononuclear entities to complex three-dimensional polymers.
Formation and Characterization of Mononuclear, Dinuclear, and Polymeric Cadmium(II)-Salicylate Complexes
The reaction of cadmium(II) salts with salicylic (B10762653) acid or its salts can yield a variety of complexes depending on the reaction conditions, stoichiometry, and the presence of other coordinating molecules like water. These complexes can be mononuclear (containing one Cd²⁺ ion), dinuclear (containing two Cd²⁺ ions), or polymeric.
A notable example is the dinuclear complex [Cd(H₂O)₂(Sal)₂]₂ . nih.gov X-ray crystallography revealed that this complex features two cadmium(II) ions bridged by two μ₂-carboxy oxygen atoms from two different salicylate ligands. nih.gov Each cadmium atom is seven-coordinated, adopting a distorted capped octahedron geometry. The coordination sphere of each cadmium ion is completed by five oxygen atoms from three distinct salicylate ligands and two oxygen atoms from two coordinated water molecules. nih.gov The significant distance between the two cadmium atoms (3.8099 Å) indicates the absence of a direct metal-metal bond. nih.gov
Table 1: Selected Crystallographic Data for [Cd(H₂O)₂(Sal)₂]₂
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.742(3) |
| b (Å) | 12.451(3) |
| c (Å) | 7.7225(15) |
| β (º) | 96.07(3) |
| Cd···Cd distance (Å) | 3.8099 |
| Coordination Number | 7 |
Data sourced from Fu, F. et al. (2004). nih.gov
Characterization of these complexes is typically achieved through a combination of techniques:
Infrared (IR) Spectroscopy: Useful for confirming the coordination of the salicylate ligand. The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (Δν = νₐₛ - νₛ) can provide insight into its coordination mode (monodentate, bidentate, or bridging). The presence of coordinated water is indicated by broad O-H stretching bands. nih.gov
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can be used to identify the loss of solvent molecules (like water) and the subsequent decomposition of the organic ligand. nih.gov
While detailed structural reports on mononuclear and polymeric cadmium(II)-salicylate complexes are less common than for other metal ions like copper(II), the principles of coordination chemistry suggest their formation is feasible under appropriate synthetic conditions.
Influence of Auxiliary Ligands (e.g., nitrogen-containing organic bases, imidazole) on Cadmium(II)-Salicylate Coordination
The introduction of auxiliary ligands, particularly nitrogen-containing organic bases like 2,2'-bipyridine, 1,10-phenanthroline, or imidazole derivatives, can significantly alter the coordination environment of the cadmium(II) ion and the final structure of the resulting complex. nih.govtue.nlrsc.org These N-donor ligands compete with salicylate and solvent molecules for coordination sites on the metal center.
This competition can lead to several outcomes:
Formation of Mixed-Ligand Complexes: Both the salicylate and the auxiliary ligand are incorporated into the coordination sphere of the cadmium ion. This can result in mononuclear complexes where the metal ion is coordinated to, for example, one salicylate anion, one bipyridine molecule, and possibly other solvent molecules.
Dimensionality Control: Auxiliary ligands can act as "capping" agents, blocking coordination sites and preventing the extension of the structure into a higher-dimensional polymer. Conversely, bifunctional N-donor ligands can act as linkers or pillars, connecting cadmium-salicylate units to form one-, two-, or three-dimensional coordination polymers. nih.gov
Modification of Coordination Geometry: The steric and electronic properties of the auxiliary ligand influence the preferred coordination number and geometry of the cadmium(II) center. For instance, the bulky nature of some N-donor ligands might favor lower coordination numbers.
For example, studies on various cadmium(II) carboxylate systems have shown that the use of different nitrogenated auxiliary linkers with the same primary carboxylate ligand can produce coordination polymers with entirely different topologies, ranging from 1D chains to 2D networks. nih.gov This highlights the crucial role of these secondary ligands in directing the self-assembly process of cadmium-salicylate coordination complexes.
Solution Equilibria and Complexation Constants
M²⁺ + nL²⁻ ⇌ MLₙ⁽²⁻²ⁿ⁾
Studies on the complexation of Cd(II) with salicylate (H₂Sal) have determined the formation constants for various species. One study identified the formation of a protonated complex, [Cd(HSal)]⁺, in solution. researchgate.net The formation constant (log K₁₁) for the reaction Cd²⁺ + HSal⁻ ⇌ [Cd(HSal)]⁺ was determined to be 1.9 at 30°C and an ionic strength of 0.1 M NaClO₄. researchgate.net
The stability of metal complexes can be influenced by factors such as pH, temperature, ionic strength of the medium, and the solvent used. wikipedia.orgscispace.com In mixed-ligand systems, the stability of the resulting ternary or quaternary complexes is also evaluated. For instance, a pH-metric study of M(II)-o-phenylenediamine-salicylic acid-glycine systems determined the formation constants for various cadmium(II) complexes, showing the intricate equilibria present in solutions containing multiple potential ligands. researchgate.net The stability of simple Cd(II) chelates often follows the Irving-Williams series for other divalent metals, although exceptions occur. kuey.net Generally, the stability of Cd(II) complexes is lower than that of Zn(II) complexes, which can be partly attributed to the larger ionic radius of cadmium. scispace.com
Table 2: Formation Constants for Selected Cadmium(II) Complexes
| Complex Species | Ligand(s) | Log K / Log β | Conditions |
|---|---|---|---|
| [Cd(HSal)]⁺ | Salicylic Acid (HSal⁻) | log K₁₁ = 1.9 | 30°C, I = 0.1 M NaClO₄ |
| [Cd(Opda)(Sal)] | o-phenylenediamine, Salicylic Acid | log K = 7.15 | 30°C, I = 0.2 M |
| [Cd(Opda)(Sal)(Gly)]⁻ | o-phenylenediamine, Salicylic Acid, Glycine | log β = 11.12 | 30°C, I = 0.2 M |
Data sourced from Bai, K. S. (1983) researchgate.net and Sharma, S. et al. (2009). researchgate.net
Environmental Remediation and Phytoremediation Research of Cadmium Utilizing Salicylate
Adsorption Mechanisms of Cadmium(II) Ions by Salicylate-Functionalized Materials
The removal of cadmium(II) ions from aqueous solutions can be achieved through adsorption by materials functionalized with salicylate (B1505791). Silica-based materials, valued for their high surface area and chemical stability, are often used as a support for this purpose. mdpi.com The functionalization process involves immobilizing salicylate-containing compounds, such as salicylaldehyde (B1680747) or a 3-aminopropyl trimethoxysilane (B1233946) salicylate Schiff base, onto the silica (B1680970) surface. mdpi.comresearchgate.net
The adsorption process is often well-described by the Langmuir adsorption isotherm, which suggests that the adsorption occurs as a monolayer on a homogeneous surface. mdpi.comresearchgate.net Kinetic studies frequently indicate that the adsorption follows a pseudo-second-order model, implying that the rate-limiting step is the chemisorption process involving the chelation between Cd(II) and the salicylate groups. mdpi.comresearchgate.net
Development of Salicylate-Immobilized Sorbents for Cadmium Removal from Aqueous Solutions
Building on the understanding of adsorption mechanisms, researchers have developed various sorbents with immobilized salicylate for the express purpose of removing cadmium from water. One approach involves synthesizing a Schiff base by reacting 3-aminopropyl trimethoxysilane (APTS) with salicylaldehyde and then immobilizing this compound onto a silica support. mdpi.comresearchgate.net Such functionalized silica materials have demonstrated a higher efficiency for cadmium removal compared to unmodified silica. mdpi.com
Another type of adsorbent is a salicylic (B10762653) acid-type chelate adsorbent based on a poly(glycidyl methacrylate) (pGMA) matrix grafted onto a silica base (ASA-PGMA/SiO₂). researchgate.net This material exhibits a strong chelating ability and a significant adsorption capacity for several heavy metal ions, including cadmium. Research has shown that the adsorption capacity of this specific sorbent for Cd(II) can reach 0.40 mmol per gram. researchgate.net
The development of these sorbents focuses on enhancing their chelation capability, adsorption capacity, and selectivity for target metal ions like cadmium. mdpi.com By modifying factors such as the support material, the density of functional groups, and the synthesis method, these materials can be optimized for applications in treating industrial wastewater and detoxifying polluted environments. mdpi.comresearchgate.net
Role of Salicylate in Modulating Cadmium Mobility and Bioavailability in Environmental Systems
Salicylate, in the form of salicylic acid (SA), plays a significant role in modulating the mobility and bioavailability of cadmium in environmental systems, particularly in the context of plant-soil interactions. The application of exogenous SA can alter how plants take up and distribute cadmium, thereby influencing its movement through the food chain. nih.gov
Several studies have shown that SA can reduce the translocation of cadmium from the roots to the shoots of plants. mdpi.comresearchgate.net For instance, in ryegrass, an optimal concentration of SA was found to decrease the root-to-shoot translocation of Cd. researchgate.net This is achieved in part by altering the subcellular distribution of cadmium within the plant tissues. SA can increase the proportion of cadmium bound to the cell walls and stored in the vacuole (soluble fraction) of root cells, effectively immobilizing it and preventing its transport to the aerial parts of the plant. researchgate.net By promoting root cadmium retention, SA reduces the metal's bioavailability to herbivores or humans who might consume the leaves or fruits. mdpi.com
Furthermore, SA can influence the expression of genes that code for metal transporter proteins. In lettuce and spinach, SA treatment has been shown to downregulate the expression of genes like Nramp5, HMA4, and SAMT, which are involved in cadmium uptake and transport. frontiersin.orgresearchgate.netresearchgate.net This genetic regulation provides a mechanism by which SA actively limits the mobility of cadmium within the plant system. The ability of SA to form a complex with Cd may also contribute to its altered mobility and reduced toxicity. scholarsresearchlibrary.com
Salicylate-Mediated Alleviation of Cadmium Toxicity in Plants
Salicylic acid (SA) is a phenolic compound that acts as a key signaling molecule in plants, mediating responses to various environmental stresses, including heavy metal toxicity. nih.govnih.gov Exogenous application of SA has been widely documented to alleviate the toxic effects of cadmium in a diverse range of plant species, including maize, pea, soybean, lettuce, and melon. frontiersin.orgscholarsresearchlibrary.comnih.govnih.govresearchgate.net This protective effect is concentration-dependent, with appropriate levels of SA mitigating Cd damage, while excessive doses can sometimes aggravate toxic effects. nih.gov The alleviation mechanisms are multifaceted, involving the regulation of Cd uptake, enhancement of the plant's antioxidant system, and protection of the photosynthetic machinery. nih.govresearchgate.net
One of the primary ways SA mitigates cadmium toxicity is by reducing its uptake by the roots and its subsequent translocation to the shoots. nih.govfrontiersin.orgnih.gov This effect has been observed in numerous plant species. For example, in Tartary buckwheat, a 100 µmol L⁻¹ SA treatment significantly decreased the Cd concentration in stems and leaves by 60% and 47%, respectively, while simultaneously increasing the Cd concentration in the roots. mdpi.com This indicates that SA promotes the retention of cadmium in the root system, thereby limiting its transport to the edible aerial parts. mdpi.com
This modulation of Cd distribution is achieved through several mechanisms:
Gene Regulation : SA can influence the expression of genes responsible for cadmium transport. Studies on lettuce have shown that SA treatment can downregulate the expression of genes such as Nramp5 (involved in Cd uptake) and HMA4 (involved in root-to-shoot transport), leading to lower Cd content in the shoots. frontiersin.orgresearchgate.net
Subcellular Sequestration : SA can alter the distribution of cadmium within the plant cells. In ryegrass, SA treatment increased the amount of Cd sequestered in the cell wall and the soluble fraction (largely the vacuole) of both root and shoot cells. researchgate.net By binding Cd to the cell wall, its mobility is restricted. nih.gov
Root Accumulation : Both acidic and salt forms (sodium salicylate) of salicylic acid have been shown to reduce Cd accumulation in the roots of maize plants. plos.org
The table below summarizes findings from various studies on the effect of SA on cadmium content in different plant tissues.
| Plant Species | SA Application | Effect on Cd Content | Reference |
| Tartary buckwheat | 100 µmol L⁻¹ | 60% reduction in stems, 47% reduction in leaves, 32% increase in roots | mdpi.com |
| Lettuce | 100-500 mg/L | 11-23% reduction in shoots | frontiersin.orgresearchgate.net |
| Spinach | 0.8-1.6 mmol/L | 17-30% reduction in shoots | researchgate.net |
| Ryegrass | 200 µM | Decreased Cd uptake and root-to-shoot translocation | researchgate.net |
| Maize | 500 µM | Reduced Cd accumulation in roots | usp.br |
| Soybean | Not specified | Inhibited Cd uptake | researchgate.net |
Cadmium exposure induces oxidative stress in plants by promoting the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can damage cellular components like lipids, proteins, and nucleic acids. nih.govusp.br A crucial mechanism by which SA alleviates Cd toxicity is by strengthening the plant's native antioxidant defense system. nih.govfrontiersin.org
This enhancement involves both enzymatic and non-enzymatic components:
Antioxidant Enzymes : SA treatment has been shown to increase the activities of key antioxidant enzymes. These include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to H₂O₂, and enzymes that detoxify H₂O₂, such as catalase (CAT), ascorbate (B8700270) peroxidase (APX), and guaiacol (B22219) peroxidase (POD). nih.govusp.brtandfonline.comnotulaebotanicae.ro For example, in mung bean and melon cultivars, exogenous SA significantly improved the activities of these enzymes under Cd stress. nih.govnotulaebotanicae.ro In flax seedlings, SA pretreatment increased the activities of H₂O₂-detoxifying enzymes, enhancing tolerance to Cd-induced oxidative stress. tandfonline.comcsic.es
Reduction of Oxidative Damage : By bolstering the antioxidant system, SA helps to lower the levels of ROS and reduce the resultant cellular damage. mdpi.com This is often measured by a decrease in malondialdehyde (MDA) content, a key indicator of lipid peroxidation (membrane damage). researchgate.netusp.brnotulaebotanicae.ro Studies in wheat, ryegrass, and maize have all shown that SA treatment reduces MDA accumulation and electrolyte leakage caused by cadmium. researchgate.netusp.brmdpi.com
The table below presents research findings on how SA application affects key antioxidant enzymes in plants under cadmium stress.
| Plant Species | SA Application | Effect on Antioxidant Enzymes | Reference |
| Melon | 0.1 mM | Increased SOD, POD, CAT, APX activities | nih.gov |
| Maize | 500 µM | Increased APX and SOD activity, reduced CAT activity | usp.brresearchgate.net |
| Chickpea | 10⁻⁵ M | Increased CAT, POD, SOD activities | notulaebotanicae.roresearchgate.netnotulaebotanicae.ro |
| Mung Bean | 10⁻⁶ and 10⁻³ M | Enhanced POD, APX, CAT activities | notulaebotanicae.ro |
| Flax | Not specified | Increased POX, APX, SOD activities | tandfonline.com |
| Lettuce | 200-500 mg/L | Reduced POD and SOD activities (after initial Cd-induced increase) | frontiersin.orgresearchgate.net |
The photosynthetic process is highly sensitive to cadmium toxicity. Cd can degrade photosynthetic pigments like chlorophyll (B73375), damage the ultrastructure of chloroplasts, and inhibit the activity of key photosynthetic enzymes, leading to a reduction in photosynthetic efficiency. frontiersin.orgusp.br Salicylic acid has been shown to protect the photosynthetic apparatus from these damaging effects. nih.govresearchgate.net
The protective actions of SA include:
Preservation of Photosynthetic Pigments : SA application often mitigates the Cd-induced reduction in chlorophyll content. frontiersin.orgusp.br In maize and melon plants, SA pretreatment helped maintain higher levels of chlorophyll under cadmium stress. nih.govusp.br This may be due to SA alleviating the activity of chlorophyll-degrading enzymes. frontiersin.org
Protection of Photosystems : SA helps preserve the function and integrity of the photosystems. In melon, SA pretreatment attenuated the decrease in PSII photochemistry efficiency in Cd-stressed plants. nih.gov
Enhancement of Carbon Fixation : SA can overcome the inhibition of CO₂ fixation caused by cadmium. In maize, SA pretreatment partially restored the rate of CO₂ fixation and increased the activity of key carboxylating enzymes, ribulose-1,5-bisphosphate carboxylase (RuBPC) and phosphoenolpyruvate (B93156) carboxylase (PEPC), which were inhibited by Cd. usp.brresearchgate.net In chickpea, SA application also led to a significant increase in photosynthesis in plants exposed to moderate Cd levels. notulaebotanicae.ronotulaebotanicae.ro
Regulation of Gene Expression and Protein Synthesis by Salicylate in Cadmium-Stressed Plants
Salicylate, acting as a critical signaling molecule, plays a significant role in modulating the genetic and protein-level responses of plants under cadmium (Cd) stress. researchgate.net Its application can trigger a cascade of changes in gene expression and protein synthesis, ultimately enhancing the plant's tolerance to heavy metal toxicity. Research has shown that cadmium exposure itself can increase the expression of genes related to salicylic acid (SA) biosynthesis, leading to higher SA accumulation in plant tissues. nih.gov
In potato plants subjected to Cd stress, the foliar application of SA was found to enhance the expression of genes associated with SA and reactive oxygen species (ROS) metabolism, such as StSABP2, StSOD, and StAPX. researchgate.net This upregulation suggests that SA stimulates the plant's antioxidant defense system at the genetic level to combat oxidative stress induced by cadmium. researchgate.net Similarly, in lettuce, SA treatment was observed to down-regulate the expression of genes involved in cadmium uptake and transport, including Nramp5, HMA4, and SAMT, thereby reducing the accumulation of cadmium in the shoots. frontiersin.org
Further studies using Arabidopsis have provided a more detailed look at the transcriptional changes. In response to Cd stress, a positive correlation was observed between Cd tolerance and the expression levels of specific genes. nih.gov For instance, in an Arabidopsis transgenic line with reduced endogenous SA levels (nahG), which exhibited greater Cd tolerance, the transcription levels of genes related to electron transport and amylase encoding were up-regulated following Cd treatment. nih.govx-mol.net This suggests that SA levels fine-tune the expression of genes crucial for maintaining photosynthesis and energy balance under stress. nih.gov The expression of genes involved in metal-chelation, sequestration, and flavonoid biosynthesis was also found to be higher in the more tolerant nahG plants. x-mol.net
Salicylate also influences the expression of mitogen-activated protein kinase (MAPK) cascades, which are key signaling pathways in plant responses to environmental cues. nih.gov While specific research on the interplay between SA, MAPK, and Cd stress is still emerging, the known role of MAPK as a negative regulator in plant growth and the accumulation of SA in mpk4 mutants point to a complex regulatory network. nih.gov
Cellular and Subcellular Mechanisms of Cadmium Detoxification Enhanced by Salicylate (e.g., phytochelatin (B1628973) synthesis, cell wall sequestration)
Salicylate enhances cadmium detoxification in plants through several key cellular and subcellular mechanisms, primarily by promoting the synthesis of phytochelatins and facilitating the sequestration of cadmium within the cell wall. nih.govplos.org
Phytochelatin Synthesis:
Phytochelatins (PCs) are cysteine-rich peptides synthesized enzymatically from glutathione (B108866) (GSH), and they play a crucial role in chelating and detoxifying heavy metals like cadmium. plos.orgresearchgate.netmdpi.com Salicylate application has been shown to influence the PC synthesis pathway, although its effect can depend on the form of salicylate used. plos.org
Notably, treatment with sodium salicylate (NaSA) has been found to be particularly effective in increasing the phytochelatin levels in the roots of maize plants under cadmium stress. plos.orgnih.govnih.gov This increase in PCs is linked to NaSA's influence on the glutathione synthesis pathway. plos.org In maize roots, NaSA treatment increased the activity of enzymes like γ-glutamylcysteine synthetase (γECS) and glutathione synthetase (GSHS) during Cd stress, which are essential for producing the PC precursor, glutathione. plos.orgplos.org The subsequent drop in GSH levels in these plants suggests its utilization for PC synthesis. plos.org In contrast, salicylic acid (SA) in its acidic form did not have the same stimulating effect on GSH synthesis or PC accumulation in the roots. plos.org While SA pre-treatment did lead to higher phytochelatin synthase (PCS) activity in the roots, the actual accumulation of PCs was highest with NaSA treatment. plos.org
In tomato plants, PC synthesis is a key response to cadmium exposure, with PC levels increasing proportionally to the Cd concentration in the growth medium. cas.cz The synthesis of these chelators is vital for binding the absorbed cadmium, thus reducing its toxicity within the plant cells. mdpi.comcas.cz
Cell Wall Sequestration:
The plant cell wall is a significant barrier and storage site for heavy metals, effectively preventing them from entering the protoplast and damaging sensitive cellular components. frontiersin.orgnih.gov A substantial portion of the cadmium taken up by plants can be sequestered in the cell walls of roots and leaves. frontiersin.orgmdpi.com Research indicates that in Tartary buckwheat, for example, over 60% of the cadmium in the roots was located in the cell wall fraction. mdpi.com
Salicylate signaling pathways are involved in the regulation and remodeling of cell wall components. nih.gov This remodeling can enhance the cell wall's capacity to bind cadmium. Pectins, with their negative charges, are particularly effective at sequestering Cd. nih.gov Salicylate may influence the expression of genes like pectin (B1162225) methylesterase inhibitors, which can alter the composition of the cell wall and enhance its metal-binding capacity. x-mol.net In Arabidopsis roots, plants with lower SA levels showed higher expression of these inhibitor genes and correspondingly lower pectin methylesterase activity, which was associated with increased Cd tolerance. x-mol.net Furthermore, lignification of the secondary cell wall can create a more robust barrier to immobilize cadmium. nih.govnih.gov By modulating these cell wall characteristics, salicylate contributes to the detoxification process by trapping cadmium in the apoplast, away from metabolic centers. nih.govnih.gov
| Parameter | Control | Cadmium (Cd) | Salicylic Acid (SA) + Cd | Sodium Salicylate (NaSA) + Cd | Reference |
|---|---|---|---|---|---|
| Phytochelatin (PC) Content | Low | Increased | Slight Increase | Highest Increase | plos.orgnih.gov |
| Phytochelatin Synthase (PCS) Activity | Baseline | Increased | Higher than Cd alone | Increased | plos.org |
| Glutathione (GSH) Content | High | Decreased | Decreased | Maintained at control level | plos.orgplos.org |
| Cadmium (Cd) Accumulation in Roots | None | High | Reduced | Reduced | plos.orgnih.gov |
Comparative Analysis of Salicylic Acid and Sodium Salicylate Efficacy in Mitigating Cadmium Stress in Plants
The efficacy of salicylates in mitigating cadmium stress in plants varies depending on whether the compound is applied in its acidic form (salicylic acid, SA) or as a salt (sodium salicylate, NaSA). plos.orgnih.gov Research on maize (Zea mays L.) has demonstrated that while both forms can offer protection, they do so through distinct mechanisms and with differing levels of effectiveness in various physiological processes. plos.orgnih.gov
Cadmium Accumulation and Distribution:
Antioxidant System Regulation:
The two forms of salicylate differentially regulate the plant's antioxidant systems. Increased antioxidant enzyme activity was primarily induced by the acidic form, SA. plos.orgnih.govnih.gov For instance, SA pre-treatment led to a tenfold increase in catalase (CAT) activity and a significant rise in guaiacol peroxidase (POD) activity in the roots. plos.orgnih.gov In contrast, NaSA had a much smaller effect on these enzyme activities. plos.org This indicates that SA is more potent in activating the enzymatic antioxidant defense pathway to scavenge reactive oxygen species (ROS). nih.govnih.gov
Glutathione Metabolism and Phytochelatin Synthesis:
Glutathione-related redox changes were more prominently influenced by the salt form, NaSA. plos.orgnih.govnih.gov NaSA pre-treatment increased the levels of glutathione (GSH), a key non-enzymatic antioxidant and the substrate for phytochelatin (PC) synthesis, in the roots. plos.orgplos.org It also enhanced the activity of enzymes involved in GSH synthesis. plos.orgplos.org This stimulation of the glutathione pathway under NaSA treatment directly contributed to a higher accumulation of phytochelatins in the roots, which is a primary mechanism for chelating and detoxifying cadmium. plos.orgnih.govnih.gov SA treatment did not show a similar enhancement of the glutathione and phytochelatin pathway in the roots. plos.org
Oxidative Stress Indicators:
The differential effects of SA and NaSA were also reflected in the levels of malondialdehyde (MDA), a marker for lipid peroxidation and oxidative stress. In the roots of maize plants, pre-treatment with SA led to a decrease in MDA content under cadmium stress, indicating reduced oxidative damage. plos.orgnih.gov Conversely, pre-treatment with NaSA resulted in an increase in MDA content in the roots compared to both control and cadmium-only treated plants, suggesting that while it boosts other defense mechanisms, it may not reduce lipid peroxidation in the same way as SA. plos.orgnih.gov
| Parameter/Process | Effect of Salicylic Acid (SA) | Effect of Sodium Salicylate (NaSA) | Reference |
|---|---|---|---|
| Cd Accumulation in Roots | Reduced | Reduced | plos.orgnih.gov |
| Cd Accumulation in Leaves | Reduced (meliorated accumulation) | Increased (facilitated transport) | plos.orgnih.gov |
| Antioxidant Enzyme Activity (e.g., CAT, POD) | Strongly induced | Weakly induced | plos.orgnih.govnih.gov |
| Glutathione (GSH) Synthesis | Not significantly influenced | Influenced/Increased | plos.orgplos.org |
| Phytochelatin (PC) Level in Roots | Slight increase | Strongly increased | plos.orgnih.govnih.gov |
| Oxidative Stress (MDA in roots) | Decreased | Increased | plos.orgnih.gov |
| Primary Defense Mechanism | Activation of antioxidant enzymes | Glutathione-related changes and PC synthesis | plos.orgnih.govnih.gov |
Biological Interactions and Mechanistic Insights Non Clinical Models
Synergistic Effects of Salicylate (B1505791) on Cadmium Toxicity and Accumulation in Microbial Systems (e.g., Escherichia coli)
In the microbial system of Escherichia coli K-12, salicylate has been shown to potentiate the toxicity of cadmium (Cd²⁺). nih.govnih.gov Research demonstrates a synergistic interaction where the simultaneous presence of salicylate and cadmium chloride leads to a dramatic reduction in bacterial viability, a phenomenon not observed when either compound is present alone. nih.govnih.gov For instance, the efficiency of plating on Luria broth was reduced by more than 100,000-fold in the presence of both 10 mM salicylate and 200 µM cadmium chloride, whereas neither compound individually affected plating efficiency. nih.gov This synergistic toxicity is not merely a function of acidity, as it is also observed with other related weak acids like acetylsalicylate (aspirin), benzoate, and cinnamate, but not with acetate (B1210297) or p-hydroxy benzoate. nih.govnih.gov
The mechanism behind this potentiation appears to be an enhanced uptake of cadmium by the bacterial cells. nih.gov Kinetic studies of ¹⁰⁹Cd²⁺ uptake in E. coli revealed two distinct uptake systems. nih.govnih.gov When cells were grown in the presence of salicylate or a non-acidic analog, salicyl alcohol, the maximum velocity (Vmax) of both cadmium uptake systems increased significantly, by as much as 2.5-fold, without altering the affinity (Km) of the transport systems for cadmium. nih.gov This suggests that salicylate alters the bacterial cell's physiology, possibly by affecting membrane properties, leading to an increased rate of cadmium accumulation and subsequent toxicity. nih.govresearchgate.net
Table 1: Effect of Salicyl Alcohol on Cadmium Uptake Kinetics in E. coli| Uptake System | Parameter | Control (Broth Only) | With 20 mM Salicyl Alcohol | Fold Change |
|---|---|---|---|---|
| System 1 (High Affinity) | Km (µM Cd²⁺) | 1 | 1 | - |
| Vmax (µmol/min/g cells) | 0.059 | 0.148 | 2.5x | |
| System 2 (Low Affinity) | Km (µM Cd²⁺) | 52 | 52 | - |
| Vmax (µmol/min/g cells) | 1.5 | 3.75 | 2.5x |
Data derived from studies on cadmium uptake kinetics in Escherichia coli. nih.gov
Cadmium-Induced Cytogenetic Disturbances and Salicylate’s Adaptive Role in Plant Root Meristems
Cadmium is a potent genotoxic agent in plants, causing significant cytogenetic disturbances in the actively dividing cells of root meristems. ekb.egnih.gov Exposure to cadmium leads to a dose-dependent decrease in the mitotic index (MI), which is a measure of cellular proliferation. ekb.eg This inhibition of mitotic activity is a key factor in the growth reduction observed in cadmium-stressed plants. ekb.egresearchgate.net Furthermore, cadmium induces a variety of chromosomal aberrations, including sticky and fragmented chromosomes, laggard chromosomes, and C-mitosis, which indicate interference with the spindle apparatus and DNA repair mechanisms. ekb.egplos.orgmdpi.com
Salicylic (B10762653) acid (SA) plays a significant adaptive role in mitigating these damaging effects. ekb.egplos.org Pre-treatment or co-treatment with salicylic acid has been shown to ameliorate cadmium-induced genotoxicity in various plant species, including mung bean (Vigna radiata) and Nigella sativa. ekb.egplos.org In cadmium-exposed root cells, the application of SA leads to a significant increase in the mitotic index and a reduction in the frequency of chromosomal abnormalities compared to plants treated with cadmium alone. plos.orgnih.gov This protective effect suggests that salicylic acid helps maintain the integrity of the cell cycle and protects the genetic material from cadmium-induced damage, thereby promoting better growth and development under heavy metal stress. plos.orgmdpi.com
Table 2: Effect of Cadmium and Salicylic Acid (SA) on Mitosis in Plant Root Meristems| Plant Species | Treatment | Mitotic Index (%) | Total Chromosomal Aberrations (%) |
|---|---|---|---|
| Nigella sativa ekb.eg | Control | 13.41 | 1.85 |
| Cadmium (50 ppm) | 4.75 | 21.84 | |
| Cadmium (50 ppm) + SA | 9.82 | 8.51 | |
| Vigna radiata (Mung Bean) plos.orgnih.gov | Control | 13.5 | 2.1 |
| Cadmium (0.5 mM) | 5.8 | 28.7 | |
| Cadmium (0.5 mM) + SA Priming | 10.2 | 11.4 |
Representative data from cytogenetic studies on Nigella sativa and Vigna radiata showing the ameliorative effect of salicylic acid on cadmium-induced mitotic disruption and chromosomal damage. ekb.egplos.orgnih.gov
Fundamental Biochemical Pathways Affected by Cadmium-Salicylate Interactions
The interaction between cadmium and salicylate profoundly influences fundamental biochemical pathways, primarily revolving around the management of oxidative stress and the modulation of signal transduction networks. mdpi.comnih.govnih.gov Cadmium is not a redox-active metal itself but indirectly triggers a massive overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂⁻), by interfering with electron transport chains and depleting cellular antioxidants like glutathione (B108866). mdpi.comnih.gov This leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids. nih.gov
Salicylic acid's role in this context is complex. It is a signaling molecule that can modulate the cellular redox state. mdpi.comnih.gov In many cases, pre-treatment with SA "primes" the plant's defense systems. mdpi.com An initial, controlled increase in ROS stimulated by SA can act as a secondary signal, upregulating the plant's antioxidant machinery. mdpi.comnih.gov This includes enhancing the activity of key ROS-scavenging enzymes like superoxide dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione reductase (GR). capes.gov.brplos.orgnotulaebotanicae.ro When the plant is subsequently exposed to cadmium, this fortified antioxidant system is better equipped to neutralize the cadmium-induced ROS burst, thus mitigating oxidative damage. frontiersin.orgfrontiersin.org
Beyond ROS metabolism, cadmium-salicylate interactions affect critical signal transduction pathways. Salicylic acid signaling itself is a key component of the plant's defense response. researchgate.netresearchgate.net The presence of cadmium can influence the endogenous levels of SA, and exogenous application of SA can activate downstream signaling cascades. researchgate.netnih.gov These pathways involve key regulatory proteins like NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), which is a central mediator of SA-dependent defense gene expression. researchgate.netmdpi-res.com By modulating these signaling networks, the plant can orchestrate a more robust and coordinated defense against the stress imposed by cadmium. nih.govresearchgate.net
Table 3: Modulation of Key Antioxidant Enzyme Activities by Cadmium and Salicylic Acid (SA) in Plants| Enzyme | Effect of Cadmium Stress Alone | Effect of SA + Cadmium Stress | General Role |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Increased researchgate.net | Further Increased researchgate.netcapes.gov.br | Converts O₂⁻ to H₂O₂ |
| Catalase (CAT) | Variable (Increased or Decreased) researchgate.netnotulaebotanicae.ro | Increased capes.gov.brnotulaebotanicae.ro or Decreased researchgate.net | Decomposes H₂O₂ to H₂O and O₂ |
| Ascorbate Peroxidase (APX) | Decreased or Increased researchgate.netnotulaebotanicae.ro | Increased researchgate.netcapes.gov.brnotulaebotanicae.ro | Detoxifies H₂O₂ using ascorbate |
| Glutathione Reductase (GR) | Variable plos.org | Increased capes.gov.brplos.org | Regenerates reduced glutathione (GSH) |
Summary of typical responses of major antioxidant enzymes to cadmium and salicylic acid treatment in plant studies. The specific response can vary by species and experimental conditions. researchgate.netcapes.gov.brplos.orgnotulaebotanicae.ro
Theoretical and Computational Studies of Cadmium Ii Salicylate Complexes
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties and bonding nature of metal complexes. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to model the geometry and electronic configuration of cadmium(II)-salicylate complexes. mdpi.comacs.org
Studies on related metal-salicylate systems and cadmium complexes with other ligands provide a framework for the expected findings for cadmium(II)-salicylate. For instance, calculations on salicylate (B1505791) anions show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are typically of a π nature and localized on the aromatic ring. mdpi.com Upon complexation with a metal ion like Cd(II), a d¹⁰ ion, significant charge transfer from the ligand to the metal is anticipated. mdpi.comcapes.gov.br
Quantum chemical calculations can elucidate several key aspects:
Bonding Nature: Calculations can quantify the covalent and electrostatic character of the bonds between the cadmium ion and the carboxylate and phenolic oxygen atoms of the salicylate ligand. This helps to understand how salicylate acts as a chelating agent. researchgate.net
Electronic Transitions: Methods such as Time-Dependent DFT (TD-DFT) or Configuration Interaction Singles (CIS) can simulate the electronic absorption spectra of the complexes. capes.gov.brmdpi.com These calculations help assign experimental spectral bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or intraligand π-π* transitions. capes.gov.brmdpi.com For cadmium thiolate clusters, a related system, the lowest energy bands have been attributed to both intraligand and LMCT transitions. capes.gov.br
Quantum Chemical Descriptors: Important electronic properties can be calculated to describe the complex's reactivity. For the related zinc salicylate complex, semi-empirical methods like PM3 have been used to calculate descriptors that provide insight into the molecule's electronic distribution and potential behavior. researchgate.net
| Calculated Property | Significance for Cd(II)-Salicylate | Relevant Computational Method |
| Optimized Geometry | Predicts bond lengths, bond angles, and overall structure of the complex. | DFT, Hartree-Fock (HF), MP2 |
| HOMO-LUMO Gap | Indicates the electronic excitability and kinetic stability of the complex. | DFT, CIS |
| Mulliken/NBO Charges | Describes the charge distribution on atoms and the extent of charge transfer. | DFT, HF |
| Electron Density Maps | Visualizes the bonding interactions and electron distribution within the molecule. | DFT, Ab initio methods |
| Vibrational Frequencies | Predicts infrared (IR) spectra to compare with experimental data for structural validation. | DFT |
This table is generated based on common applications of quantum chemistry to metal complexes and is illustrative for cadmium salicylate.
Molecular Dynamics Simulations of Cadmium(II)-Salicylate Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior, conformational changes, and interactions of cadmium(II)-salicylate complexes within a specific environment, such as in aqueous solution or in the presence of biological macromolecules. nih.govphyschemres.orgresearchgate.net
While specific MD studies on this compound are not widely published, simulations of salicylate ions and other metal complexes in various systems demonstrate the potential of this technique. physchemres.orgnih.gov For example, MD simulations have been used to investigate the interaction of salicylate with lipid bilayers and proteins like human serum albumin. nih.govphyschemres.org These studies reveal how salicylate orients itself at interfaces and identifies key interaction sites. nih.gov
For a cadmium(II)-salicylate complex, MD simulations could explore:
Solvation Structure: How water molecules arrange around the complex, forming hydration shells, and the dynamics of this solvent environment.
Structural Stability: The flexibility of the complex, including the vibrations of the Cd-O bonds and the conformational freedom of the salicylate ligand over time.
Binding Mechanisms: The process by which a cadmium ion and salicylate associate in solution to form a complex, and the subsequent interactions of this complex with other molecules, such as proteins or environmental surfaces. physchemres.orgresearchgate.net
Thermodynamic Properties: Using advanced techniques like umbrella sampling, MD simulations can be used to calculate the potential of mean force and the free energy changes associated with binding or conformational changes. acs.org
A typical MD simulation protocol involves defining a force field (a set of parameters describing the potential energy of the system), placing the complex in a simulation box with solvent molecules, and then solving Newton's equations of motion for every atom in the system over a series of small time steps. physchemres.org
| Simulation Parameter | Information Gained for Cd(II)-Salicylate |
| Root Mean Square Deviation (RMSD) | Stability of the complex's structure over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the complex. |
| Radial Distribution Function (RDF) | Structure of the solvent (e.g., water) around the Cd(II) ion and the ligand. |
| Hydrogen Bond Analysis | The dynamics and lifetime of hydrogen bonds within the complex or with the solvent. |
| Solvent Accessible Surface Area (SASA) | The exposure of the complex to the solvent, which relates to its solubility and reactivity. acs.org |
This table outlines common analyses in MD simulations and their applicability to studying this compound complexes.
Prediction of Complex Stability and Reactivity
A crucial goal of theoretical studies is to predict the stability and reactivity of complexes in various conditions. This is often achieved by calculating thermodynamic parameters like Gibbs free energy of formation, which can then be used to derive stability constants. acs.orgiaea.org
Thermodynamic Stability: The stability of metal complexes in solution is quantified by stability constants (log K). Databases compiling these values have been developed for various metal ions, including cadmium, with environmentally relevant ligands like salicylic (B10762653) acid. iaea.org These constants are essential for geochemical speciation modeling, which predicts the form in which a metal exists in an aqueous system. iaea.org
Computational methods, particularly DFT combined with a continuum solvation model, can be used to calculate the stability of different potential isomers of a complex. acs.org For the analogous Al(III)-salicylate system, theoretical studies have successfully calculated the formation constants (log K_aq) for various complex configurations, finding good agreement with experimental values. acs.org The calculations showed that a bidentate complex, where salicylate binds through both the carboxylate and deprotonated phenol (B47542) groups, is the most stable form in acidic solutions. acs.org A similar approach would be highly valuable for determining the speciation and stability of cadmium(II)-salicylate complexes.
| Complex/Reaction | log K (Ionic Strength = 0) | Source |
| Cd²⁺ + HSal⁻ ⇌ Cd(HSal)⁺ | 3.51 | iaea.org |
| Cd²⁺ + Sal²⁻ ⇌ Cd(Sal) | 5.09 | iaea.org |
Table of selected stability constants for Cadmium(II)-Salicylate complexes at 25°C. HSal⁻ represents the singly deprotonated salicylate, and Sal²⁻ represents the doubly deprotonated salicylate. Data from a compilation for geochemical modeling. iaea.org
Reactivity: Theoretical models can also predict the reactivity of the complex, such as its susceptibility to ligand exchange reactions. For metal-aqua ions, the rate of water exchange is a key indicator of reactivity. Studies on Al(III)-salicylate have modeled the water-exchange reactions for different complex configurations. acs.org The calculations indicated that the formation of the complex follows a dissociative Eigen-Wilkins mechanism, where the dissociation of a coordinated water molecule from the metal ion is the rate-determining step. acs.org The calculated water-exchange rate constant for the dominant Al(III)-salicylate complex was in close agreement with experimental data, validating the theoretical model. acs.org Applying this methodology to cadmium(II)-salicylate would provide fundamental insights into its reaction kinetics.
Advanced Materials and Metal Organic Frameworks Incorporating Cadmium Ii Salicylate Units
Rational Design and Synthesis of Cadmium(II)-Salicylate Based Coordination Polymers
The rational design of coordination polymers based on cadmium(II) and salicylate (B1505791) ligands involves the strategic selection of building blocks to achieve desired topologies and properties. The synthesis process typically employs methods like hydrothermal, solvothermal, or room-temperature reactions to control the crystallization and self-assembly of the final structure. mdpi.comrsc.orgacs.org
A foundational example is the dinuclear cadmium(II) complex, [Cd(H₂O)₂(Sal)₂]₂, synthesized from cadmium salts and salicylic (B10762653) acid (H₂Sal). nih.govnih.gov In this structure, two cadmium(II) ions are bridged by the carboxylate groups of the salicylate ligands, and each cadmium atom is coordinated by oxygen atoms from three different salicylate groups and two water molecules, resulting in a distorted capped octahedron geometry. nih.gov The final structure is a discrete dimeric molecule stabilized by this coordination environment. nih.govnih.gov
The complexity of the resulting frameworks can be increased by introducing auxiliary ligands, such as nitrogen-donor linkers, alongside various salicylate derivatives. For instance, a series of thirteen metal-organic frameworks were synthesized using cadmium(II), 1,1′-(1,4-butanediyl)bis(imidazole) (biim-4), and different substituted salicylic acids (e.g., 3-methylsalicylic acid, 4-chlorosalicylic acid, 5-nitrosalicylic acid). acs.org The reaction conditions and the specific substituent on the salicylic acid ring play a crucial role in determining the final architecture, which can range from zero-dimensional (0D) dimers and one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. acs.org For example, using salicylic acid (H₂L1) yielded a meso-helical chain structure, whereas 4-methylsalicylic acid (H₂L3) produced a 0D dimeric molecule. acs.org
Hydrothermal reactions have also been employed to create cadmium(II) coordination polymers where ligands are generated in situ. In one such synthesis, the hydrolysis of 2-cyanopyrimidine (B83486) led to the formation of 2-pyrimidinecarboxylate (pymc), which, along with oxalate, coordinated with Cd(II) ions to form a complex 3D network. rsc.org The ability to tune the dimensionality and connectivity of the network by carefully selecting the reactants and reaction conditions is a key aspect of the rational design of these materials. rsc.orgacs.org
Table 1: Examples of Synthesized Cadmium(II)-Salicylate Based Coordination Polymers
| Compound Formula | Ancillary Ligands | Synthesis Method | Structural Dimensionality | Reference |
|---|---|---|---|---|
| [Cd(H₂O)₂(Sal)₂]₂ | None | Crystallization | 0D (Dimer) | nih.govnih.gov |
| [Cd(HL1)₂(biim-4)] (H₂L1 = salicylic acid) | 1,1′-(1,4-butanediyl)bis(imidazole) | Hydrothermal | 1D (meso-helical chain) | acs.org |
| [Cd(HL3)₂(biim-4)] (H₂L3 = 4-methylsalicylic acid) | 1,1′-(1,4-butanediyl)bis(imidazole) | Hydrothermal | 0D (Dimer) | acs.org |
| [Cd(Butmal)(H₂O)]ₙ (Butmal = butylmalonate) | Butylmalonate | Single Crystal X-ray Analysis | 2D | rsc.org |
| [Cd₂(L7)₂(biim-4)₂(H₂O)]·H₂O (H₂L7 = 5-nitrosalicylic acid) | 1,1′-(1,4-butanediyl)bis(imidazole) | Hydrothermal | 3D | acs.org |
Investigation of Luminescent Properties in Cadmium(II) Coordination Polymers with Salicylate Derivatives
Coordination polymers incorporating cadmium(II), a d¹⁰ metal ion, are excellent candidates for photoluminescent materials. Their luminescence typically originates from ligand-centered electronic transitions, as the Cd(II) ion itself is difficult to oxidize or reduce. mdpi.comtandfonline.com The emission properties can be finely tuned by modifying the structure of the salicylate ligand or by incorporating other chromophoric ligands into the framework. acs.orgrsc.org
Studies on various cadmium(II) coordination polymers reveal that they often exhibit intense luminescence in the solid state at room temperature. rsc.org For example, a series of MOFs based on cadmium(II), various salicylic acid derivatives, and an imidazole-based linker showed distinct luminescent properties that were dependent on the specific salicylate used. acs.org Similarly, research on cadmium(II) complexes with substituted malonate ligands demonstrated that the length of the alkyl side chain on the ligand influences the photoluminescence of the resulting complexes. rsc.org The absence of coordinated water molecules in some of these structures was found to enhance luminescence by reducing non-radiative relaxation processes. rsc.org
In some cases, the coordination of the salicylate ligand to the cadmium center can lead to enhanced emissions compared to the free ligand. tandfonline.com A cadmium(II) coordination polymer based on an oxamato-type ligand, [Cd₂(Hpcpa)₂(H₂O)₆]n·H₂O, exhibited a notable external quantum yield of 15.4% upon excitation at 330 nm, highlighting its potential for luminescent applications. scielo.br The investigation of these optical properties is crucial for developing new materials for applications such as solid-state lighting and chemical sensors.
Table 2: Luminescence Data for Selected Cadmium(II) Coordination Polymers
| Compound/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Finding | Reference |
|---|---|---|---|---|
| [Cd₂(Hpcpa)₂(H₂O)₆]n·H₂O | 330 | Broadband (350-650) | High external quantum yield of 15.4%. | scielo.br |
| [Cd₂(L)(Hbptc)₂] | Not specified | Not specified | Shows selective fluorescence quenching in the presence of Fe(III) ions or ketones. | chemistryviews.org |
| CdBPTC MOF | Not specified | 427 | Fluorescence is quenched by Fe³⁺ ions. | mdpi.com |
| Cd(II) polymers with substituted malonates | Not specified | Variable | Luminescence is influenced by the length of the ligand's side chain. | rsc.org |
| Eu³⁺@Cd-MOF | Not specified | Dual emission | Acts as a ratiometric fluorescent probe for a specific biomarker. | acs.org |
Applications of Cadmium(II)-Salicylate Frameworks in Sensing and Separation Technologies
The unique structural and electronic properties of cadmium(II)-salicylate based frameworks make them highly suitable for applications in chemical sensing and separation. Their porous nature and the potential for luminescence position them as effective materials for detecting specific ions and molecules. mdpi.comrsc.org
Luminescent MOFs are particularly effective as fluorescent sensors. chemistryviews.org The sensing mechanism often relies on the quenching or enhancement of the material's fluorescence upon interaction with an analyte. For example, a cadmium-based MOF incorporating a carboxylate and a nitrogen donor ligand demonstrated selective fluorescence quenching in the presence of Fe(III) ions and various ketones. chemistryviews.org Another cadmium-based MOF, CdBPTC, was shown to be a highly selective and sensitive sensor for Fe³⁺ ions, with a fluorescence quenching efficiency approaching 100% at specific concentrations. mdpi.comsemanticscholar.org The detection mechanism can involve competitive energy absorption between the analyte and the MOF's framework. mdpi.comsemanticscholar.org Furthermore, by functionalizing a stable Cd(II)-MOF with Eu³⁺ ions, researchers developed a dual-emissive fluorescent probe for the ratiometric detection of a biomarker metabolite, demonstrating potential applications in medical diagnostics. acs.org
In separation technologies, MOFs are valued for their high porosity and tunable pore sizes, which allow for the selective adsorption and separation of gases and ions. mdpi.combeilstein-journals.org Cadmium-based MOFs, such as the isostructural Cd-MOF-74, have been investigated for CO₂ capture and separation. researchgate.netmdpi.com The principle of separation can be based on size exclusion, where the pore size of the MOF is engineered to trap smaller molecules like CO₂ while allowing larger gas molecules to pass. beilstein-journals.org Beyond gas separation, specialized ligand systems have been designed for the selective solvent extraction of Cadmium(II) from aqueous solutions containing other similar ions, such as Zinc(II), which is relevant for hydrometallurgical processing and environmental remediation. nih.gov
Table 3: Sensing and Separation Applications of Cadmium(II) Frameworks
| Framework/System | Target Analyte/Substance | Application | Mechanism | Reference |
|---|---|---|---|---|
| [Cd₂(L)(Hbptc)₂] MOF | Fe(III) ions, Ketones | Sensing | Fluorescence quenching | chemistryviews.org |
| CdBPTC MOF | Fe³⁺ ions | Sensing | Fluorescence quenching | mdpi.comsemanticscholar.org |
| Eu³⁺@Cd-MOF | 2-(2-methoxyethoxy) acetic acid | Sensing | Ratiometric fluorescence | acs.org |
| Cd-MOF-74 | CO₂ | Gas Separation | Adsorption | mdpi.com |
| (IL-1,2-tpbd)⁺NTf₂⁻ | Cd²⁺ vs. Zn²⁺ | Ion Separation | Cation exchange (solvent extraction) | nih.gov |
Self-Assembly Processes in Cadmium(II)-Salicylate Supramolecular Chemistry
The formation of cadmium(II)-salicylate coordination polymers is governed by complex self-assembly processes where molecular components spontaneously organize into ordered, large-scale structures. This process is directed by a combination of strong coordination bonds between the cadmium ions and salicylate ligands, as well as weaker, non-covalent interactions such as hydrogen bonding and π–π stacking. nih.govrsc.orgrsc.org
A key factor in the self-assembly is the coordination versatility of the salicylate ligand, which can bind to metal centers in different ways. ijesi.org The final supramolecular architecture is also heavily influenced by other components in the reaction mixture, such as solvents and counter-anions. rsc.orgacs.org For example, research has shown that the self-assembly of iodo-cadmium(II) complexes can be driven by a ligand-driven dissolution-recrystallization structural transformation (DRST) process. rsc.org In this system, a precursor complex containing 4-aminosalicylate ligands transforms into different iodo-cadmium(II) structures depending on the solvent used, with the salicylate ligand playing a key role in initiating the transformation. rsc.org
Hydrogen bonds are particularly important in defining the final structure. In the dinuclear complex [Cd(H₂O)₂(Sal)₂]₂, extensive intermolecular hydrogen bonding involving the coordinated water molecules and the carboxyl and hydroxyl groups of the salicylate ligands links the dimeric units into larger sheets. nih.gov Similarly, π–π stacking interactions between the aromatic rings of the salicylate ligands contribute to the stability and packing of the crystal lattice. nih.gov The interplay of these directional interactions guides the assembly of simple building blocks into complex 1D, 2D, or 3D supramolecular frameworks, highlighting the sophisticated control achievable in supramolecular chemistry. acs.orgresearchgate.net
Q & A
Q. What are the standard methods for synthesizing cadmium salicylate, and what factors influence yield and purity?
this compound is typically synthesized by reacting cadmium salts (e.g., cadmium nitrate or chloride) with salicylic acid under controlled pH and temperature. Key factors include:
- pH control : Optimal pH (5–7) ensures complete ligand deprotonation and metal coordination .
- Solvent selection : Polar solvents like water or ethanol enhance solubility and reaction homogeneity.
- Purification : Recrystallization or vacuum filtration removes unreacted precursors . Yield and purity are influenced by stoichiometric ratios, reaction time, and post-synthesis washing protocols.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- FT-IR and Raman spectroscopy : Identify functional groups (e.g., carboxylate and phenolic -OH) and coordination modes (monodentate vs. bidentate binding) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition patterns .
- Elemental analysis : Confirm stoichiometry via cadmium and carbon content quantification.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use gloves, lab coats, and fume hoods to avoid inhalation or dermal contact.
- Waste disposal : Follow hazardous waste guidelines for cadmium compounds due to their neurotoxic and carcinogenic properties .
- Emergency measures : Immediate decontamination with water and medical consultation for exposure incidents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound complexes?
Discrepancies in FT-IR or Raman spectra may arise from variations in hydration states or coordination geometry. Strategies include:
- Comparative studies : Replicate experiments under identical conditions (pH, solvent, temperature) .
- Computational modeling : Use density functional theory (DFT) to simulate spectra and validate experimental data .
- Multi-technique validation : Cross-reference with X-ray diffraction (XRD) or nuclear magnetic resonance (NMR) where feasible .
Q. What strategies optimize this compound’s catalytic efficiency in redox reactions?
- Ligand modification : Introduce electron-donating/withdrawing groups to salicylate ligands to modulate redox potentials.
- Support matrices : Immobilize this compound on mesoporous silica or graphene oxide to enhance surface area and stability .
- Reaction condition tuning : Adjust temperature, solvent polarity, and catalyst loading to balance activity and selectivity .
Q. How does this compound’s coordination geometry affect its reactivity in different solvents?
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, favoring bidentate coordination. Non-polar solvents may promote monodentate binding .
- Coordination number : Hexacoordinate geometries (common in aqueous solutions) enhance stability but may reduce catalytic turnover rates compared to tetracoordinate structures .
Q. What methodological approaches validate the purity of this compound in synthetic chemistry?
- Chromatographic methods : High-performance liquid chromatography (HPLC) detects organic impurities.
- Spectroscopic consistency : Match experimental FT-IR/Raman data with computational or literature benchmarks .
- Elemental analysis : Deviations >2% from theoretical Cd/C/O ratios indicate contamination .
Methodological Considerations for Data Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
